N',N'-dimethylisobutyrohydrazide
Description
N',N'-Dimethylisobutyrohydrazide is a hydrazide derivative characterized by a dimethyl substitution on the terminal nitrogen atoms (N') of the hydrazine backbone and an isobutyryl (2-methylpropanoyl) acyl group. Its structure can be represented as (CH₃)₂NNHCOCH(CH₃)₂. The compound belongs to a class of hydrazides, which are widely studied for their applications in medicinal chemistry, agrochemicals, and materials science due to their versatile reactivity and biological activity .
Properties
Molecular Formula |
C6H14N2O |
|---|---|
Molecular Weight |
130.19 g/mol |
IUPAC Name |
N',N',2-trimethylpropanehydrazide |
InChI |
InChI=1S/C6H14N2O/c1-5(2)6(9)7-8(3)4/h5H,1-4H3,(H,7,9) |
InChI Key |
ZWHBPXYBWWPXGZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=O)NN(C)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Hydrazide Derivatives
Structural and Functional Group Variations
N'-Methyl-N'-phenylacetohydrazide (C₉H₁₂N₂O)
- Structure : Features a phenyl group on one N' and a methyl group on the other, with an acetyl (CH₃CO) acyl group.
- Electronic Effects: The electron-withdrawing acetyl group may decrease nucleophilicity at the hydrazide nitrogen compared to the electron-donating isobutyryl group .
N'-((2-Hydroxynaphthalen-1-yl)methylene)isobutyrohydrazide
- Structure : Contains a hydroxynaphthylidene substituent and an isobutyroyl group.
- Key Differences: Conformational Rigidity: The planar naphthylidene group imposes rigidity, as evidenced by bond angles (e.g., C(11)–N(1)–N(2) = 114.6°) and torsional parameters (N(1)–N(2)–C(12)–O(1) = ~179°), which differ from flexible aliphatic dimethyl groups . Hydrogen Bonding: The hydroxyl group enables intermolecular hydrogen bonding, enhancing crystallinity compared to the non-polar dimethyl groups in the target compound .
3-Nitro-N'-(3-nitrobenzylidene)benzohydrazide (C₁₄H₁₀N₄O₅)
- Structure : Features nitro-substituted benzylidene and benzohydrazide groups.
- Key Differences: Electron-Deficient Character: Nitro groups reduce electron density on the hydrazide core, increasing susceptibility to nucleophilic attack compared to the electron-rich dimethylisobutyrohydrazide .
Physicochemical Properties
- Lipophilicity : The branched isobutyryl group in the target compound enhances lipophilicity compared to linear acyl derivatives, improving membrane permeability .
- Solubility : Dimethyl substitution reduces hydrogen-bonding capacity, decreasing water solubility relative to hydroxynaphthylidene analogs .
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